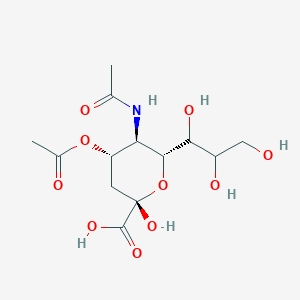

4-O-アセチル-N-アセチルノイラミン酸

概要

説明

4-O-Acetyl-N-acetylneuraminic acid is a N-acetyl-O-acetylneuraminic acid. It is a conjugate acid of a N-acetyl-4-O-acetylneuraminate . N-Acetylneuraminic acid (Neu5Ac or NANA) is the predominant sialic acid found in human cells, and many mammalian cells . It is one of a large, diverse family of nine-carbon monosaccharides that play roles in many biological functions such as immune response .

Synthesis Analysis

The synthesis of 9-O- and 4-O-acetylated sialic acids (Neu5,9Ac2 and Neu4,5Ac2) was reported with optimisation of previously reported synthetic routes. Neu5,9Ac2 was synthesised in 1 step in 68% yield. Neu4,5Ac2 was synthesised in 4 steps in 39% overall yield . The study provides insights in the reaction and established robust protocols that allow selective modification of Neu5Ac for use as tool compounds and starting points for drug discovery .

Molecular Structure Analysis

The molecular formula of 4-O-Acetyl-N-acetylneuraminic acid is C13H21NO10 . The molecular weight is 351.31 g/mol . The IUPAC name is (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid .

Chemical Reactions Analysis

The analysis was carried out using thin-layer chromatography, high-performance liquid chromatography, electron impact ionization mass spectrometry, and different enzymes (sialidase, sialate esterase, and sialate-pyruvate lyase after hydrolysis and purification of the sialic acids by ion-exchange chromatography) .

科学的研究の応用

疾患のバイオマーカー

この化合物は、心血管疾患(CVD)、糖尿病、および癌の潜在的なバイオマーカーとして同定されています。これらの疾患におけるその存在と病因は、診断と治療戦略の改善のために研究されています .

生化学および代謝研究

研究者は、4-O-アセチル-N-アセチルノイラミン酸を使用して、生体内(生きた生物内)および生体外(生きた生物外)のその生化学、代謝、および取り込みを研究し、細胞プロセスに関する洞察を提供しています .

ナノキャリア開発

この化合物は、ナノキャリアの開発にも使用されています。これらは、薬物またはその他の物質を身体の特定の領域に送達するように設計されたナノサイズのビークルであり、標的療法を強化します .

酵素的生産の進歩

4-O-アセチル-N-アセチルノイラミン酸を含むN-アセチルノイラミン酸の酵素的生産方法の進歩は、産業用アプリケーションにとって重要です。これらの方法は、化合物をより効率的かつ持続可能に生産することを目的としています .

作用機序

Target of Action

4-O-Acetyl-N-acetylneuraminic acid, also known as N-acetyl-4-O-acetylneuraminic acid, has been identified as a potential biomarker associated with the early diagnosis and prognosis of SARS-CoV-2 infection . It is associated with the severity and diagnosis of COVID-19 .

Mode of Action

It is known to play important roles in many biological functions such as immune response . It is also involved in disrupting bacterial and viral activity .

Biochemical Pathways

It has been identified as a potential biomarker in the diagnosis and prognosis of covid-19, suggesting that it may be involved in the biochemical pathways related to the immune response to sars-cov-2 .

Result of Action

It has been identified as a potential biomarker in the diagnosis and prognosis of covid-19, suggesting that it may have a role in the body’s response to sars-cov-2 infection . This compound has been found to be elevated in severe COVID-19 patients compared to patients with mild disease or healthy volunteers .

Safety and Hazards

While specific safety and hazards information for 4-O-Acetyl-N-acetylneuraminic acid is not available, it’s worth noting that N-Acetylneuraminic acid is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

生化学分析

Biochemical Properties

4-O-Acetyl-N-acetylneuraminic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is part of a large, diverse family of nine-carbon monosaccharides that play roles in many biological functions such as immune response .

Cellular Effects

4-O-Acetyl-N-acetylneuraminic acid has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-O-Acetyl-N-acetylneuraminic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-O-Acetyl-N-acetylneuraminic acid change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of 4-O-Acetyl-N-acetylneuraminic acid vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of 4-O-Acetyl-N-acetylneuraminic acid within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO10/c1-5(16)14-9-8(23-6(2)17)3-13(22,12(20)21)24-11(9)10(19)7(18)4-15/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9-,10-,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBIMVQYUKOENY-XAGGSGLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937216 | |

| Record name | 4-O-Acetyl-3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16655-75-7 | |

| Record name | 4-O-Acetyl-3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

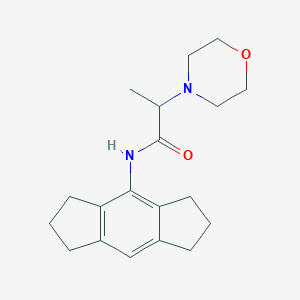

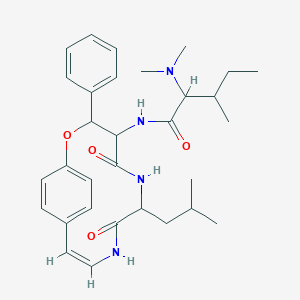

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the sialic acid derivative N-acetyl-4-O-acetylneuraminic acid (Neu4,5Ac2) found in certain viruses?

A1: Neu4,5Ac2 serves as a key recognition element for some viruses. For instance, certain strains of mouse hepatitis virus (MHV) and puffinosis virus (PV) bind specifically to horse serum glycoproteins containing Neu4,5Ac2. This interaction is crucial for viral attachment and entry. Interestingly, removal of the O-acetyl group from Neu4,5Ac2 completely abolishes this binding. []

Q2: How does the presence of Neu4,5Ac2 in equine and guinea pig alpha 2-macroglobulins relate to influenza virus infection?

A2: Equine and guinea pig alpha 2-macroglobulins, potent inhibitors of influenza virus infection, possess Neu4,5Ac2 within their N-linked carbohydrate structures. [] This suggests a potential role for Neu4,5Ac2 in the inhibitory mechanism of these macroglobulins, possibly by interfering with viral attachment or entry.

Q3: Can you elaborate on the occurrence and significance of Neu4,5Ac2 in equine fibrinogen?

A4: Structural analysis of the carbohydrate chains in equine fibrinogen revealed the presence of Neu4,5Ac2. This modification was found on specific N-linked glycans, particularly diantennary N-acetyllactosamine type structures. The presence of Neu4,5Ac2 on these glycans might influence fibrinogen's biological properties and interactions. []

Q4: What are the implications of O-acetyl group migration in N,O-acetylneuraminic acids?

A5: Research has shown that O-acetyl groups in N,O-acetylneuraminic acids can spontaneously migrate between hydroxyl groups under specific pH conditions. For example, Neu5,7Ac2 (N-acetyl-7-O-acetylneuraminic acid) can transform into Neu5,9Ac2. This phenomenon is crucial to consider when studying the biosynthesis and biological roles of O-acetylated sialic acids, as the position of the O-acetyl group can significantly influence their functions. []

Q5: Are there specific enzymes that can remove the O-acetyl group from Neu4,5Ac2?

A6: Yes, sialate O-acetylesterases can remove O-acetyl groups from sialic acids. While some esterases show a preference for specific O-acetyl positions, others, like the one purified from bovine brain, can act on both Neu4,5Ac2 and N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2). These enzymes play a crucial role in regulating the biological functions of O-acetylated sialic acids. []

Q6: How does the substrate specificity of the sialate 9(4)-O-acetylesterase from influenza C virus differ from other esterases?

A7: This esterase exhibits a unique substrate specificity, preferentially hydrolyzing acetic acid esters. It efficiently cleaves Neu5,9Ac2 and N-glycoloyl-9-O-acetylneuraminic acid, showing limited activity towards Neu4,5Ac2. Notably, this enzyme doesn't target other O-acetylated glycoconjugates like gangliosides and 4-O-acetylated glycoproteins. []

Q7: Can the fluorescent properties of synthetic Neu4,5Ac2 derivatives be leveraged for research purposes?

A8: Yes, fluorescently labeled Neu4,5Ac2 derivatives have been synthesized, offering valuable tools for studying sialic acid biology. These derivatives can help track the interactions of Neu4,5Ac2 with other molecules, such as viral proteins or enzymes, providing insights into biological processes. []

Q8: What is the significance of identifying Neu4,5Ac2 as a potential biomarker for COVID-19?

A9: Recent multi-omics data analysis suggests that Neu4,5Ac2 could be a potential biomarker for COVID-19. [] If validated, this finding could pave the way for developing new diagnostic tools and understanding the disease's pathophysiology better.

Q9: How does the presence of Neu4,5Ac2 contribute to the structural diversity of gangliosides?

A10: Gangliosides, a complex class of glycosphingolipids, can contain various sialic acid modifications, including Neu4,5Ac2. For instance, unique disialosyl gangliosides isolated from salmon kidney were found to contain Neu4,5Ac2. This highlights the structural diversity of gangliosides, further influenced by variations in the ceramide portion and the presence of other modifications like fucose. []

Q10: Can you provide an example of how the presence or absence of Neu4,5Ac2 impacts the activity of an enzyme?

A11: The influenza C virus esterase, despite acting on Neu5,9Ac2, exhibits minimal activity towards Neu4,5Ac2. This selective hydrolysis underscores the importance of the O-acetyl group's position in enzymatic recognition and activity. Moreover, esterification of the carboxyl group in Neu4,5Ac2 can hinder the enzyme's access to the O-acetyl group, further highlighting the significance of subtle structural features. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)

![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)

![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)

![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)

![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)

![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)

![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)

![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)